2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide
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Overview
Description
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide is a complex organic compound featuring a quinoline core, a pyrrolidine sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyrrolidine sulfonyl group, and the final acetamide formation. Common synthetic routes include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyrrolidine Sulfonyl Group: This step often involves the reaction of the quinoline derivative with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-(propan-2-yl)phenylamine and acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. The acetamide moiety can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.
Pyrrolidine Derivatives: Such as proline and pyrrolidine-2,5-diones, which have various biological activities.
Uniqueness
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide is unique due to its combination of a quinoline core with a pyrrolidine sulfonyl group and an acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H29N3O3S2 |
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Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O3S2/c1-17(2)20-8-4-5-9-22(20)26-24(29)16-32-25-14-18(3)21-15-19(10-11-23(21)27-25)33(30,31)28-12-6-7-13-28/h4-5,8-11,14-15,17H,6-7,12-13,16H2,1-3H3,(H,26,29) |
InChI Key |
VDFANFAGNOOJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SCC(=O)NC4=CC=CC=C4C(C)C |
Origin of Product |
United States |
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